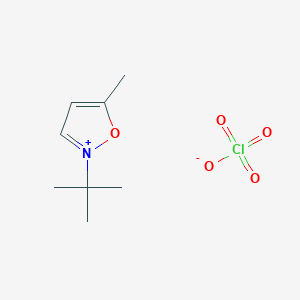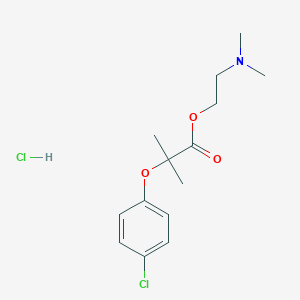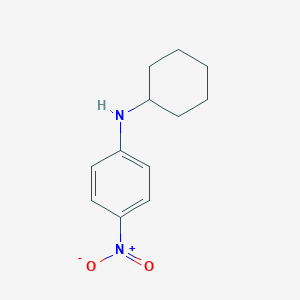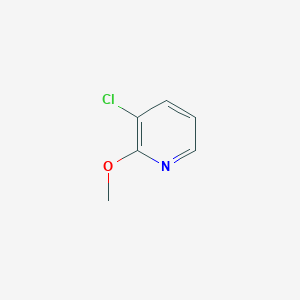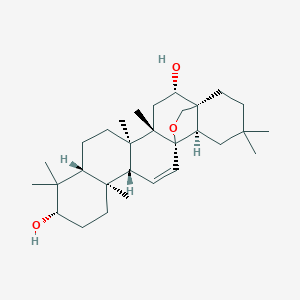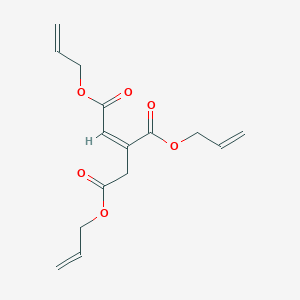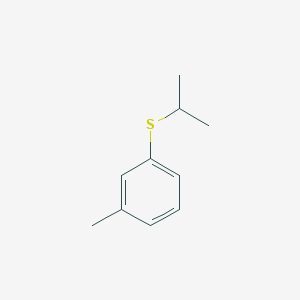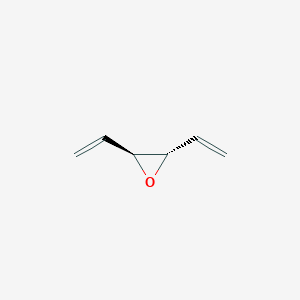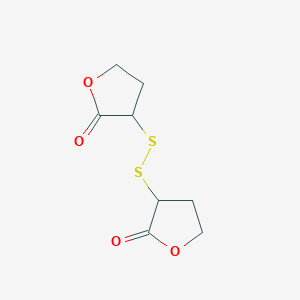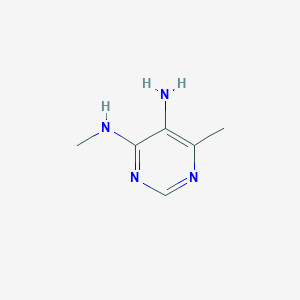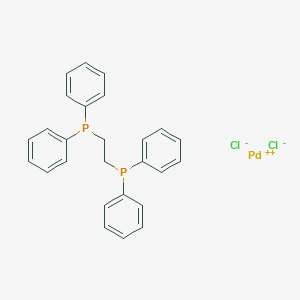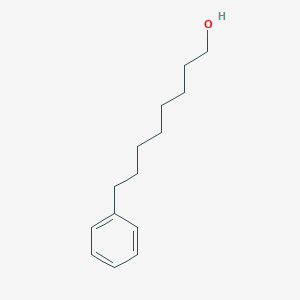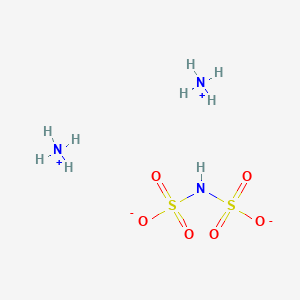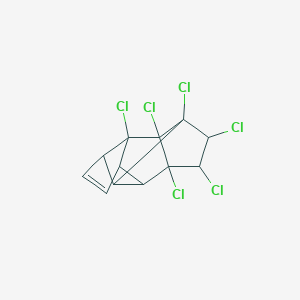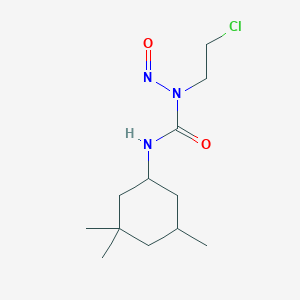
1-(2-Chloroethyl)-1-nitroso-3-(3,3,5-trimethylcyclohexyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-1-nitroso-3-(3,3,5-trimethylcyclohexyl)urea, commonly known as CENU, is a chemical compound that has been widely used in scientific research due to its potential as an antitumor agent. CENU belongs to the class of nitrosoureas, which are known for their ability to cross the blood-brain barrier and target brain tumors. In
Mécanisme D'action
CENU exerts its antitumor effects by alkylating DNA and RNA, which leads to the inhibition of DNA replication and protein synthesis. This ultimately results in cell death. CENU is also known to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
CENU has been found to have several biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and cell death. CENU has also been shown to inhibit the activity of certain enzymes, such as glutathione reductase and superoxide dismutase, which are involved in protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
CENU has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized. CENU is also highly soluble in water, which makes it easy to administer to cells in culture. However, CENU has some limitations. It is toxic to both cancer and normal cells, which can make it difficult to use in vivo. Additionally, CENU is highly reactive and can form adducts with proteins, which can interfere with the interpretation of experimental results.
Orientations Futures
There are several future directions for research on CENU. One area of interest is the development of new analogs of CENU that have improved efficacy and reduced toxicity. Another area of interest is the use of CENU in combination with other drugs to enhance its antitumor effects. Additionally, there is a need for further studies on the mechanism of action of CENU and its effects on normal cells. Finally, there is a need for studies on the pharmacokinetics and pharmacodynamics of CENU in vivo, which will help to determine its potential as a therapeutic agent.
Méthodes De Synthèse
CENU can be synthesized by reacting 3-(3,3,5-trimethylcyclohexyl)urea with nitrous acid and 2-chloroethylamine hydrochloride. The reaction yields CENU as a yellow solid with a melting point of 145-147°C.
Applications De Recherche Scientifique
CENU has been extensively studied for its potential as an antitumor agent. It has been shown to be effective in inhibiting the growth of various types of cancer cells, including gliomas, melanomas, and lung cancer cells. CENU has also been found to be effective in crossing the blood-brain barrier, making it a promising candidate for treating brain tumors.
Propriétés
Numéro CAS |
13909-10-9 |
|---|---|
Nom du produit |
1-(2-Chloroethyl)-1-nitroso-3-(3,3,5-trimethylcyclohexyl)urea |
Formule moléculaire |
C12H22ClN3O2 |
Poids moléculaire |
275.77 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-1-nitroso-3-(3,3,5-trimethylcyclohexyl)urea |
InChI |
InChI=1S/C12H22ClN3O2/c1-9-6-10(8-12(2,3)7-9)14-11(17)16(15-18)5-4-13/h9-10H,4-8H2,1-3H3,(H,14,17) |
Clé InChI |
VELVBXHUHDAZSG-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(C1)(C)C)NC(=O)N(CCCl)N=O |
SMILES canonique |
CC1CC(CC(C1)(C)C)NC(=O)N(CCCl)N=O |
Autres numéros CAS |
13909-10-9 |
Synonymes |
1-(2-Chloroethyl)-1-nitroso-3-(3,3,5-trimethylcyclohexyl)urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



